

Application Notes and Protocols for Methylthio-Quinazoline Derivatives in Anticancer Research

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Compound of Interest

Compound Name: 4-(Methylthio)quinazoline

Cat. No.: B15071270

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research data on the specific compound **4-(methylthio)quinazoline** in anticancer applications is limited in publicly available literature. Therefore, these application notes have been broadened to encompass the relevant and well-documented class of methylthio-substituted quinazoline derivatives. The principles, pathways, and protocols described are representative of how this class of compounds is evaluated and are intended to serve as a comprehensive guide for researchers in the field.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds. Several quinazoline derivatives have been successfully developed into FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, primarily functioning as tyrosine kinase inhibitors.^{[1][2][3]} The introduction of various substituents onto the quinazoline core allows for the modulation of pharmacological properties. The methylthio (-SCH₃) group, a small lipophilic moiety, is of particular interest for its potential to enhance binding affinity and cellular uptake, leading to improved anticancer efficacy.

Mechanism of Action of Quinazoline Derivatives

Quinazoline-based compounds exert their anticancer effects through several key mechanisms, including the inhibition of protein kinases, induction of programmed cell death (apoptosis), and cell cycle arrest.^{[4][5]}

- **Protein Kinase Inhibition:** A primary mechanism for many anticancer quinazolines is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] The 4-anilinoquinazoline structure is a well-established pharmacophore for targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime therapeutic target.[6]
- **Induction of Apoptosis:** Cancer is characterized by the evasion of apoptosis. Many quinazoline derivatives have been shown to re-sensitize cancer cells to this process. They often trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes cell death.[5][7]
- **Cell Cycle Arrest:** Uncontrolled cell division is a hallmark of cancer. Quinazoline compounds can interfere with the cell cycle, causing arrest at specific checkpoints, most commonly the G1 or G2/M phase.[5][8] This halt prevents the cell from progressing through division, thereby inhibiting tumor growth.

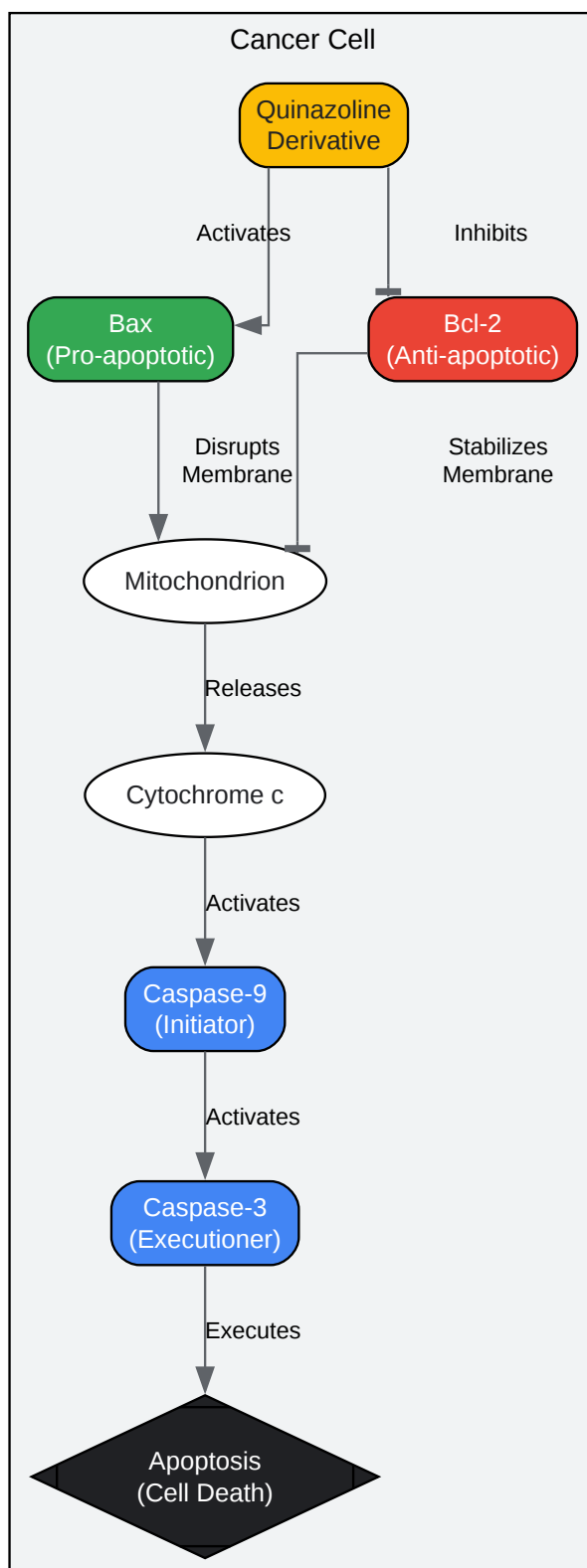
Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of novel compounds is typically quantified by their IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the activity of several representative thioether- and methylthio-containing quinazoline derivatives against various cancer cell lines.

Compound Class	Target Cell Line	Assay	IC50 (μM)	Reference
2-(Aryl/Alkylthio)quinazolin-4(3H)-ones	HeLa (Cervical Cancer)	MTT	1.85 - 2.81	[6]
2-(Aryl/Alkylthio)quinazolin-4(3H)-ones	MDA-MB-231 (Breast Cancer)	MTT	2.05 - 2.65	[6]
Quinazoline-Sulfonamide Hybrids	MCF-7 (Breast Cancer)	MTT	2.5 - 5.0	[5]
2,4,5-Trisubstituted Quinazolines	MGC-803 (Gastric Cancer)	MTT	1.95	[9]
2,4,5-Trisubstituted Quinazolines	Eca-109 (Esophageal Cancer)	MTT	2.46	[9]

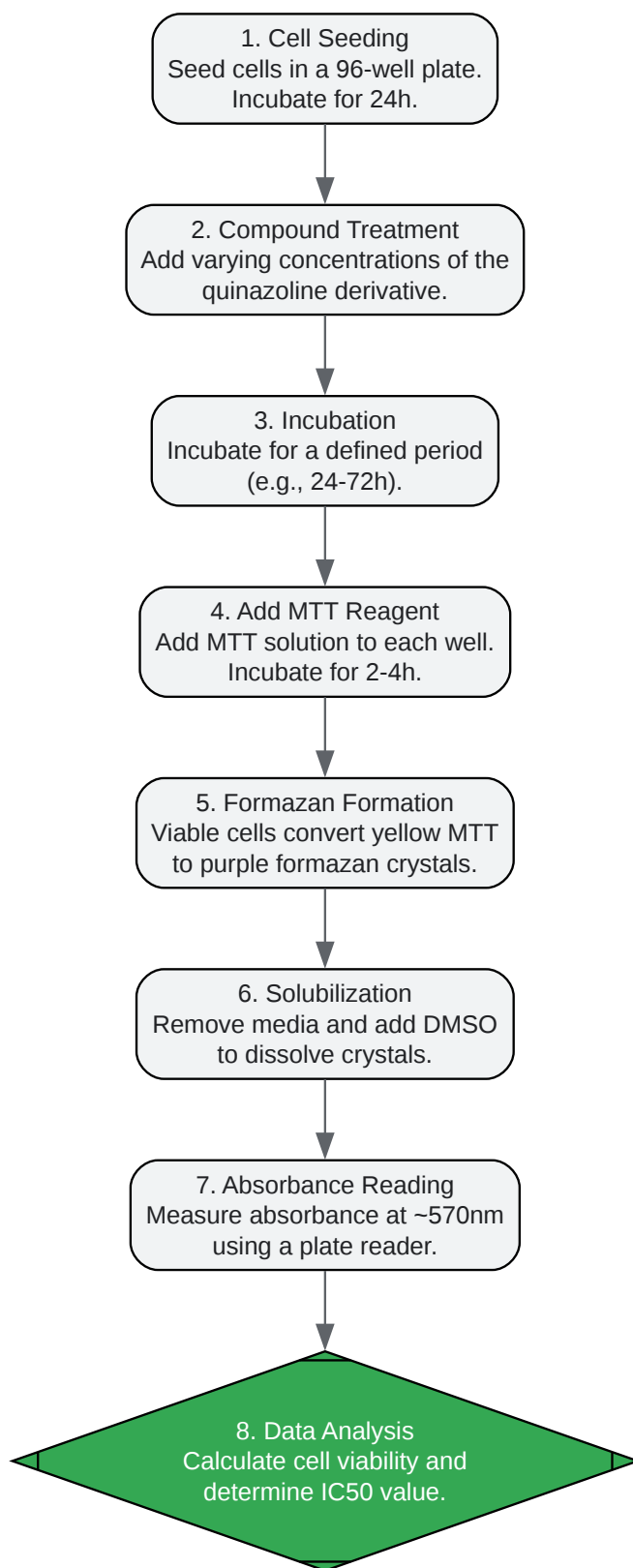
Visualized Pathways and Workflows

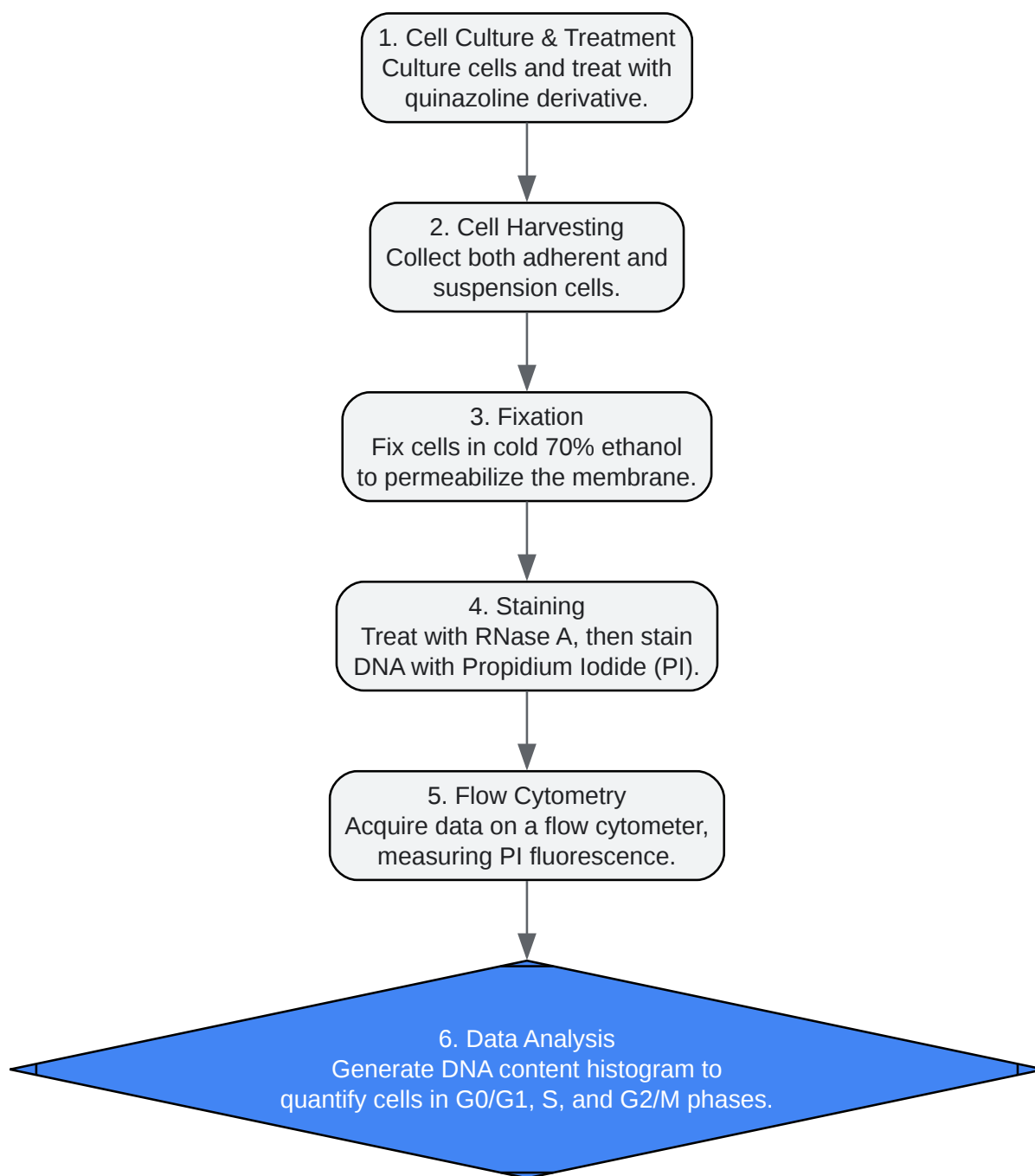
The following diagrams illustrate the key biological pathways targeted by quinazoline derivatives and the standard experimental workflows used for their evaluation.



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Caption: Intrinsic apoptosis pathway induced by quinazoline derivatives.





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References

- 1. kumc.edu [kumc.edu]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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